(3-Chloro-2-fluorophenyl)methanesulfonamide
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Description
(3-Chloro-2-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C7H7ClFNO2S and its molecular weight is 223.65. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
Efficient Synthesis Techniques : Research has developed new synthetic protocols for preparing α-fluoro(disulfonyl)methane and its analogues, highlighting the utility of these compounds as versatile synthons for fluoromethylated organic molecules. The C–S bond-forming strategy used is noted for its high efficiency and selectivity across a range of substrates (Prakash et al., 2010).
Nucleophilic Fluoroalkylation : A methodology for the preparation of alpha-functionalized mono- and difluoro(phenylsulfonyl)methanes via nucleophilic fluoroalkylation has been established. This method enables the efficient synthesis of alpha,alpha-difluoro-beta-ketosulfones and related compounds in excellent yields (Ni et al., 2009).
Regio- and Enantioselective Allylic Alkylation : Studies demonstrate the use of iridium and palladium-catalyzed processes for highly selective allylic alkylation of fluorobis(phenylsulfonyl)methane, resulting in enantiopure fluorobis(phenylsulfonyl)methylated compounds. These findings open pathways for the synthesis of monofluoromethylated compounds with potential applications in drug development (Liu et al., 2009); (Zhao et al., 2011).
Biomedical Research Applications
Acetylcholinesterase Inhibition : Methanesulfonyl fluoride, a related compound, has been studied for its inhibitory effects on acetylcholinesterase, an enzyme related to neurodegenerative diseases. The research highlights the potential for developing novel inhibitors based on the sulfonyl fluoride group (Kitz & Wilson, 1963).
Electrochemical Performance Enhancement : Additives derived from methanesulfonate structures have been investigated for their role in stabilizing high-voltage battery interfaces. Such research indicates the potential for these compounds to enhance the longevity and stability of lithium-rich layered oxides in battery technologies (Lim et al., 2016).
Properties
IUPAC Name |
(3-chloro-2-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO2S/c8-6-3-1-2-5(7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWZAWYOHMMCJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.